molecular formula C24H26N2O6 B12209402 (2Z)-2-(2,3-dimethoxybenzylidene)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-1-benzofuran-3(2H)-one

(2Z)-2-(2,3-dimethoxybenzylidene)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-1-benzofuran-3(2H)-one

Cat. No.: B12209402
M. Wt: 438.5 g/mol
InChI Key: ORHBMYCMYCZPJW-BKUYFWCQSA-N
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Description

(2Z)-2-(2,3-dimethoxybenzylidene)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-1-benzofuran-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,3-dimethoxybenzylidene)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-1-benzofuran-3(2H)-one typically involves multiple steps. The initial step often includes the formation of the benzofuran core, followed by the introduction of the dimethoxybenzylidene and piperazinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,3-dimethoxybenzylidene)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-1-benzofuran-3(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can alter the compound’s electronic properties, making it suitable for different applications.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzofuran core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzofuran compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2,3-dimethoxybenzylidene)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-1-benzofuran-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its benzofuran core is known

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H26N2O6/c1-25-9-11-26(12-10-25)22(27)15-31-17-7-8-18-20(14-17)32-21(23(18)28)13-16-5-4-6-19(29-2)24(16)30-3/h4-8,13-14H,9-12,15H2,1-3H3/b21-13-

InChI Key

ORHBMYCMYCZPJW-BKUYFWCQSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3

Origin of Product

United States

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